Dimethyl 2-oxoglutarate
Overview
Description
Synthesis Analysis
DMOG can be synthesized through various chemical reactions, including reactions with zerovalent compounds of palladium and platinum, leading to the formation of metallacyclobutan-3-one complexes. The electrochemical behavior of DMOG has also been studied, providing insights into its reduction mechanisms and suggesting methods for its electroanalytical determination (Shah et al., 2010).
Molecular Structure Analysis
DMOG's molecular structure has been elucidated through various studies, including X-ray crystallography, which has provided detailed insights into its complexation with different metals and ligands. For instance, the complexation of Np(V) with DMOG has been examined, offering insights into thermodynamic parameters and structural aspects (Rao et al., 2010).
Chemical Reactions and Properties
DMOG undergoes various chemical reactions, including electrochemical reductions and complexation reactions. Its reaction with propargylamines, leading to the construction of a functionalized benzo[c]chromen-6-one core, showcases its versatility in synthesis (Duan et al., 2021). Furthermore, its coordination polymer with cobalt(II) demonstrates the diverse applications of DMOG in creating materials with unique structures and properties (Lee et al., 2002).
Physical Properties Analysis
The physical properties of DMOG, such as its melting point and solubility, are crucial for its application in various chemical and biological processes. Its behavior under different conditions, such as varying pH and temperature, has been extensively studied to understand its stability and reactivity.
Chemical Properties Analysis
DMOG's chemical properties, including its reactivity with different chemical agents and its role as a substrate in enzymatic reactions, are vital for its application in synthetic chemistry and biochemistry. Its involvement in 2-oxoglutarate-dependent oxygenases highlights its importance in enzymatic reactions and potential industrial applications (Peters & Buller, 2019).
Scientific Research Applications
Summary of the Application
DM-2OG has been used in the treatment of vascular complications of diabetes. It has been found to improve redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus .
Methods of Application
Muscle pericytes were isolated from limb muscles of diabetes patients with vascular disease and from non-diabetic control participants. The metabolic status of these cells was assessed in untreated and DM-2OG-treated (1 mmol/l) cells using an extracellular flux analyzer and anion-exchange chromatography–mass spectrometry (IC-MS/MS). Redox status was measured using commercial kits and IC-MS/MS .
2. Cancer Research
Summary of the Application
DM-2OG has been used in the study of Aspartate/asparagine-b-hydroxylase (AspH), a human 2OG oxygenase catalyzing post-translational hydroxylation of Asp/Asn-residues in epidermal growth factor-like domains (EGFDs) in the endoplasmic reticulum. AspH is upregulated in hypoxia and is a prognostic marker on the surface of cancer cells .
Methods of Application
An efficient synthesis of C3- and/or C4-substituted 2OG derivatives, proceeding via cyanosulfur ylid intermediates, is reported. Mass spectrometry-based AspH assays with >30 2OG derivatives reveal that some efficiently inhibit AspH via competing with 2OG as evidenced by crystallographic and solution analyses .
Results or Outcomes
Some 2OG derivatives can substitute for 2OG enabling substrate hydroxylation. The results show that subtle changes, e.g. methyl- to ethyl- substitution, can significantly alter the balance between catalysis and inhibition. 3-Methyl-2OG, a natural product present in human nutrition, was the most efficient alternative cosubstrate identified .
3. Peptide Nucleic Acid (PNA) Synthesis
Summary of the Application
DM-2OG may be used to synthesize the conformationally constrained PNA-monomer capable of binding thymine in a triplex motif .
Results or Outcomes
The outcome of this application is the successful synthesis of a PNA-monomer that can bind thymine in a triplex motif .
4. Synthesis of 4-Aryl Kainic Acid Analogs
Summary of the Application
DM-2OG may be used in the synthesis of 4-aryl kainic acid analogs, via a highly stereoselective Michael addition reaction with nitrostyrene .
Results or Outcomes
The outcome of this application is the successful synthesis of 4-aryl kainic acid analogs .
5. Modulation of Aspartate/Asparagine-β-Hydroxylase Activity
Summary of the Application
DM-2OG has been used in the study of AspH, a human 2OG oxygenase catalyzing post-translational hydroxylation of Asp/Asn-residues in epidermal growth factor-like domains (EGFDs) in the endoplasmic reticulum. AspH is upregulated in hypoxia and is a prognostic marker on the surface of cancer cells .
Methods of Application
An efficient synthesis of C3- and/or C4-substituted 2OG derivatives, proceeding via cyanosulfur ylid intermediates, is reported. Mass spectrometry-based AspH assays with >30 2OG derivatives reveal that some efficiently inhibit AspH via competing with 2OG as evidenced by crystallographic and solution analyses .
Results or Outcomes
Some 2OG derivatives can substitute for 2OG enabling substrate hydroxylation. The results show that subtle changes, e.g. methyl- to ethyl- substitution, can significantly alter the balance between catalysis and inhibition. 3-Methyl-2OG, a natural product present in human nutrition, was the most efficient alternative cosubstrate identified .
6. Synthesis of Conformationally Constrained PNA-Monomer
Summary of the Application
DM-2OG may be used to synthesize the conformationally constrained PNA-monomer capable of binding thymine in a triplex motif .
Results or Outcomes
The outcome of this application is the successful synthesis of a PNA-monomer that can bind thymine in a triplex motif .
properties
IUPAC Name |
dimethyl 2-oxopentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIXSLPEABAEHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157251 | |
Record name | 2-Oxopentanedioic acid, dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-oxoglutarate | |
CAS RN |
13192-04-6 | |
Record name | Dimethyl 2-oxoglutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13192-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxopentanedioic acid, dimethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxopentanedioic acid, dimethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2-oxoglutarate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061388 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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